molecular formula C18H17ClN2O2 B2390618 1'-benzyl-6-chloro-3H-spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one CAS No. 1017598-71-8

1'-benzyl-6-chloro-3H-spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one

Cat. No.: B2390618
CAS No.: 1017598-71-8
M. Wt: 328.8
InChI Key: MLRDSYVHEMKKPC-UHFFFAOYSA-N
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Description

1’-Benzyl-6-chloro-3H-spiro[furo[3,4-c]pyridine-1,4’-piperidin]-3-one is a complex organic compound characterized by its unique spiro structure, which includes a furo[3,4-c]pyridine and a piperidine ring system.

Preparation Methods

The synthesis of 1’-benzyl-6-chloro-3H-spiro[furo[3,4-c]pyridine-1,4’-piperidin]-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furo[3,4-c]pyridine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorine Atom: Chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Spiro Formation: The spiro linkage is formed through a nucleophilic substitution reaction, often using a piperidine derivative.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1’-Benzyl-6-chloro-3H-spiro[furo[3,4-c]pyridine-1,4’-piperidin]-3-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1’-Benzyl-6-chloro-3H-spiro[furo[3,4-c]pyridine-1,4’-piperidin]-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1’-benzyl-6-chloro-3H-spiro[furo[3,4-c]pyridine-1,4’-piperidin]-3-one involves its interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include kinases and ion channels .

Comparison with Similar Compounds

1’-Benzyl-6-chloro-3H-spiro[furo[3,4-c]pyridine-1,4’-piperidin]-3-one can be compared with similar compounds such as:

The uniqueness of 1’-benzyl-6-chloro-3H-spiro[furo[3,4-c]pyridine-1,4’-piperidin]-3-one lies in its specific combination of functional groups and spiro structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1'-benzyl-6-chlorospiro[furo[3,4-c]pyridine-1,4'-piperidine]-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c19-16-10-15-14(11-20-16)17(22)23-18(15)6-8-21(9-7-18)12-13-4-2-1-3-5-13/h1-5,10-11H,6-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRDSYVHEMKKPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC(=NC=C3C(=O)O2)Cl)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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